methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate
Overview
Description
methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a dimethyl-substituted butanoate chain, and a biphenyl structure with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Structure: The initial step involves the coupling of 4-bromonitrobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.
Reduction of the Nitro Group: The nitro group in the resulting biphenyl compound is reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the amino-substituted biphenyl with 2,2-dimethyl-4-oxobutanoic acid. This reaction is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-[4-(4-nitrophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate.
Reduction: 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the ester group may participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-[4-(4-nitrophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.
Methyl 4-[4-(4-hydroxyphenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: The presence of a hydroxy group instead of an amino group can influence the compound’s solubility and hydrogen bonding capabilities.
Methyl 4-[4-(4-methoxyphenyl)phenyl]-2,2-dimethyl-4-oxobutanoate: The methoxy group provides different electronic and steric effects compared to the amino group, affecting the compound’s chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,18(22)23-3)12-17(21)15-6-4-13(5-7-15)14-8-10-16(20)11-9-14/h4-11H,12,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIBWNNOJLMPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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